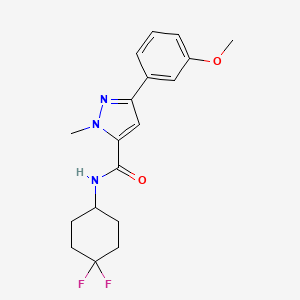

N-(4,4-difluorocyclohexyl)-3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide

Description

N-(4,4-difluorocyclohexyl)-3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide is a pyrazole-based carboxamide derivative characterized by:

- A 4,4-difluorocyclohexyl group at the N-position of the pyrazole core.

- A 3-methoxyphenyl substituent at the 3-position of the pyrazole.

- A methyl group at the 1-position of the pyrazole.

The difluorocyclohexyl moiety likely enhances metabolic stability and lipophilicity compared to non-fluorinated analogs .

Properties

IUPAC Name |

N-(4,4-difluorocyclohexyl)-5-(3-methoxyphenyl)-2-methylpyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21F2N3O2/c1-23-16(17(24)21-13-6-8-18(19,20)9-7-13)11-15(22-23)12-4-3-5-14(10-12)25-2/h3-5,10-11,13H,6-9H2,1-2H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNQJUPCEHQNVMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=CC(=CC=C2)OC)C(=O)NC3CCC(CC3)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21F2N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4,4-Difluorocyclohexyl)-3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article provides an in-depth examination of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following chemical structure:

- Molecular Formula : C18H25F2N3O2

- Molecular Weight : 353.41 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. Notably, it has been studied for its potential as a P2X7 receptor antagonist , which plays a crucial role in inflammatory responses and cancer cell proliferation. The inhibition of this receptor can lead to reduced tumor growth and improved outcomes in cancer therapies.

Antiproliferative Effects

Studies have demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. Below is a summary of the findings:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MDA-MB-436 (Breast) | 2.57 | Induces G2/M cell cycle arrest and apoptosis |

| A549 (Lung) | 5.10 | Inhibits cellular proliferation |

| HeLa (Cervical) | 4.75 | Promotes programmed cell death |

Apoptosis Induction

Flow cytometric analysis has shown that treatment with this compound leads to an increase in early and late apoptotic cell populations in MDA-MB-436 cells:

- Early Apoptosis: Increased from 0.14% (control) to 0.27% (treated)

- Late Apoptosis: Increased from 0.98% (control) to 1.02% (treated)

These results indicate that the compound effectively triggers apoptosis, contributing to its anticancer properties.

Study 1: Efficacy in Breast Cancer Models

In a controlled study involving MDA-MB-436 breast cancer cells, researchers treated the cells with varying concentrations of the compound. The results indicated a dose-dependent response with significant growth inhibition observed at concentrations above the IC50 value.

Study 2: Safety Profile Assessment

The safety profile was evaluated using normal WI-38 human lung fibroblast cells, where the compound demonstrated minimal cytotoxicity compared to its potent effects on cancer cells. This suggests a favorable therapeutic index.

Comparison with Similar Compounds

Physicochemical Properties

Table 2: Melting Points and Spectral Data

Key Observations:

- Melting Points: Chloro and cyano substituents (e.g., 3b, 3d) increase melting points (>170°C) due to enhanced intermolecular interactions (e.g., dipole-dipole, π-stacking) compared to methoxy or alkyl groups .

- Spectral Signatures : The 3-methoxyphenyl group in the target compound would show distinct aromatic protons (δ ~6.8–7.4) and a singlet for the methoxy group (δ ~3.8), differing from chloro-substituted analogs (δ ~7.4–7.6) .

Crystallographic and Stability Considerations

- Crystalline Forms : highlights the importance of crystalline salts for bioavailability. The target compound’s difluorocyclohexyl group may promote stable polymorphs, akin to AstraZeneca’s patented benzimidazole derivatives .

- Software for Structure Determination : Programs like SHELXL () are critical for resolving conformational details, particularly for fluorinated compounds where steric effects influence crystal packing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.